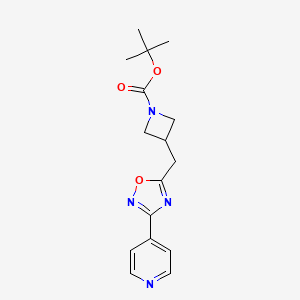

tert-Butyl 3-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate

Description

tert-Butyl 3-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a pyridin-4-yl group and an azetidine ring functionalized with a tert-butoxycarbonyl (Boc) protecting group. The oxadiazole moiety is known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in drug discovery. The pyridinyl substituent may enhance solubility and modulate electronic properties, while the azetidine ring contributes to conformational rigidity .

Properties

IUPAC Name |

tert-butyl 3-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-16(2,3)22-15(21)20-9-11(10-20)8-13-18-14(19-23-13)12-4-6-17-7-5-12/h4-7,11H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGQGSNKLDVYKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CC2=NC(=NO2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 3-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The 1,2,4-oxadiazole moiety is known for its diverse pharmacological properties, making this compound a subject of interest for drug development.

Chemical Structure and Properties

The compound can be described by the following molecular formula: . Its structure features a tert-butyl group, an azetidine ring, and a pyridinyl-substituted oxadiazole, which contributes to its biological activity.

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a wide range of biological activities:

- Anticancer Activity : The oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain oxadiazole derivatives possess IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical carcinoma) and CaCo-2 (colon adenocarcinoma) .

- Antimicrobial Properties : Compounds with the oxadiazole structure have demonstrated antibacterial and antifungal activities. They have been evaluated against pathogens like Staphylococcus aureus and Candida albicans, showing promising results .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX) enzymes, which are key players in the inflammatory process .

- Neuroprotective Effects : The potential of oxadiazole-containing compounds to interact with neurotransmitter receptors suggests their applicability in treating neurodegenerative diseases .

The mechanism through which this compound exerts its effects is likely multifaceted:

- Targeting Enzymes : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Case Studies

A notable study evaluated a series of 1,2,4-oxadiazole derivatives for their cytotoxicity against multiple cancer cell lines. One derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer types, indicating moderate activity . Further modifications led to derivatives with enhanced potency, particularly against ovarian and renal cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 1 | HeLa | 92.4 |

| Derivative 2 | OVXF 899 | 2.76 |

| Derivative 3 | PXF 1752 | 9.27 |

| Derivative 4 | PRXF 22Rv1 | 1.143 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Aryl Substituents

Several analogs with modified aryl groups on the oxadiazole ring have been synthesized and characterized:

Table 1: Comparison of Aryl-Substituted Analogs

Key Observations:

- Substituent Effects: Electron-Donating Groups (e.g., 4-Octylphenyl in 18a): Enhance lipophilicity, as seen in the oily physical form of 18a, which may improve membrane permeability . Electron-Withdrawing Groups (e.g., 4-Iodophenyl in 7): Increase melting points (109–110°C vs. 62–64°C for 6), likely due to stronger intermolecular interactions .

Synthetic Efficiency :

Analogs with Modified Azetidine Moieties

Azetidine rings with fluorinated substituents or alternative protecting groups have been explored ():

Table 2: Azetidine-Modified Analogs

Key Observations:

- Fluorination : Fluorine atoms in azetidine analogs (e.g., ) may improve metabolic stability and binding affinity through electronegativity and steric effects.

- Functional Group Diversity: Hydroxymethyl or aminomethyl groups introduce sites for further derivatization, contrasting with the target compound’s unmodified azetidine ring .

Q & A

Q. What are the key steps in synthesizing tert-butyl 3-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate?

The synthesis typically involves:

- Oxadiazole ring formation : Reacting pyridin-4-yl-substituted amidoxime with a carbonyl source (e.g., triphosgene) under controlled conditions to form the 1,2,4-oxadiazole core .

- Azetidine functionalization : Introducing the azetidine ring via nucleophilic substitution or coupling reactions. For example, tert-butyl azetidine-1-carboxylate derivatives are often prepared using Boc-protected intermediates .

- Methyl linker installation : A Mitsunobu reaction or alkylation may connect the oxadiazole and azetidine moieties .

Key considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography to avoid byproduct contamination.

Q. How is the compound characterized for structural confirmation?

Use a combination of:

- NMR spectroscopy : H and C NMR to confirm substituent connectivity (e.g., azetidine methyl protons at δ 3.5–4.0 ppm and oxadiazole protons near δ 8.0–9.0 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] for CHNO) .

- Infrared spectroscopy (IR) : Confirm carbonyl (C=O) stretches (~1700 cm) and oxadiazole ring vibrations (~1600 cm) .

Q. What are the stability and storage recommendations?

- Stability : The compound is sensitive to moisture and acidic/basic conditions due to the Boc-protecting group. Store at -20°C under inert gas (N or Ar) .

- Decomposition risks : Hydrolysis of the oxadiazole ring may occur in aqueous media, leading to pyridine-4-carboxylic acid derivatives .

Advanced Research Questions

Q. How to address contradictory spectral data during intermediate purification?

Scenario: Discrepancies between calculated and observed NMR peaks may arise from:

- Rotamers : Restricted rotation in the azetidine ring or oxadiazole substituents can split signals. Use variable-temperature NMR to resolve .

- Byproducts : Unreacted intermediates (e.g., tert-butyl esters) may co-elute. Optimize purification using reverse-phase HPLC with a C18 column and acetonitrile/water gradients .

Q. What strategies optimize reaction yields when intermediates are unstable?

Q. How to assess the compound’s potential as a kinase inhibitor?

- In vitro assays : Test against kinase panels (e.g., EGFR, JAK2) using fluorescence polarization or ADP-Glo™ assays. The pyridine-oxadiazole motif may chelate Mg in ATP-binding pockets .

- Molecular docking : Model interactions using software like AutoDock Vina. Focus on hydrogen bonding between the oxadiazole nitrogen and kinase hinge residues (e.g., Met793 in EGFR) .

Q. How to resolve discrepancies between computational and experimental solubility data?

- Experimental validation : Measure solubility in DMSO, water, and PBS using UV-Vis spectroscopy. Adjust predictions by accounting for tautomerization of the oxadiazole ring .

- Co-solvent systems : Improve aqueous solubility with PEG-400 or cyclodextrin inclusion complexes .

Methodological Challenges

Q. What analytical techniques differentiate degradation products from synthetic impurities?

Q. How to design SAR studies for pyridine-oxadiazole derivatives?

- Core modifications : Replace pyridin-4-yl with pyridin-3-yl or pyrimidine to alter steric/electronic profiles .

- Methyl linker substitution : Test ethylene or amide spacers to modulate conformational flexibility .

Safety and Handling

Q. What PPE is recommended for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.